molecular formula C16H19N3O3 B2733551 N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2199902-33-3

N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2733551
CAS RN: 2199902-33-3
M. Wt: 301.346
InChI Key: YVYAKGUKTDGAQS-UHFFFAOYSA-N
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Description

“N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . The compound also includes a phenyl group and a prop-2-enamide group .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been a topic of interest in organic chemistry. N-propargylamines are versatile building blocks in organic synthesis that can be transformed into many significant N-heterocycles, including 1,4-diazepane . The synthesis of 1,4-diazepane cores from N-propargylamines has undergone significant development in recent years .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a 1,4-diazepane ring, a carbonyl group, a phenyl group, and a prop-2-enamide group .


Chemical Reactions Analysis

1,4-Diazepines, including the 1,4-diazepane in this compound, have been the subject of extensive study for their reactivity. They are associated with a wide range of biological activities, which has led to active research into their synthesis and reactions .

properties

IUPAC Name

N-[[4-(5-oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-14(20)18-11-12-3-5-13(6-4-12)16(22)19-9-7-15(21)17-8-10-19/h2-6H,1,7-11H2,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAKGUKTDGAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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